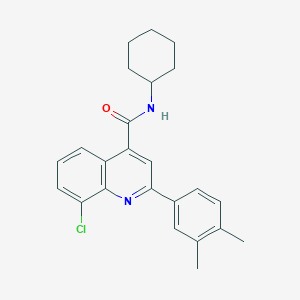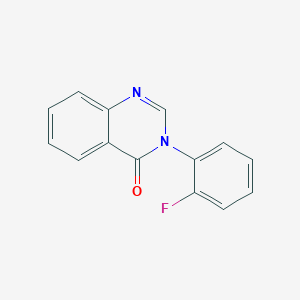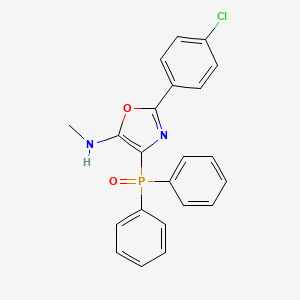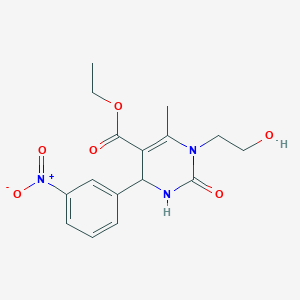
8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of appropriate aniline derivatives with chloroquinoline carboxylic acid, followed by the introduction of the cyclohexyl group through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated quinoline compounds.
Scientific Research Applications
8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
- N-cyclohexyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Uniqueness
8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific structural features, such as the presence of the cyclohexyl group and the chloro substituent on the quinoline ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25ClN2O |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
8-chloro-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H25ClN2O/c1-15-11-12-17(13-16(15)2)22-14-20(19-9-6-10-21(25)23(19)27-22)24(28)26-18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8H2,1-2H3,(H,26,28) |
InChI Key |
SRBMKPKNOHIKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009918.png)
![2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15009927.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 2-bromobenzoate](/img/structure/B15009930.png)
![4-(3-{[N-benzyl-N'-(4-chlorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B15009932.png)
![methyl 3-[(4-chlorophenyl)carbonyl]-4-(diphenylmethoxy)-2-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15009938.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15009939.png)

![1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B15009964.png)
![5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15009976.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine](/img/structure/B15009984.png)
![N,N'-(sulfanediyldibenzene-4,1-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15009991.png)

